7-Bromo-2-methylquinazoline
Overview
Description
7-Bromo-2-methylquinazoline: is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position distinguishes it from other quinazoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinazoline typically involves the reaction of 4-Bromo-2-fluoro-benzaldehyde with acetamidine in the presence of dimethylacetamide (DMA) at elevated temperatures. The reaction mixture is heated to 140°C for 5 hours, followed by cooling and purification through flash column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2-methylquinazoline can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinazolines
- Quinazoline N-oxides
- Dihydroquinazolines
Scientific Research Applications
Chemistry: 7-Bromo-2-methylquinazoline serves as a building block in the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.
Biology and Medicine: Quinazoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, antibacterial, and antifungal properties. The compound is also studied for its potential as an enzyme inhibitor .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their applications in crop protection and as active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinazoline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the quinazoline core play crucial roles in binding to active sites, thereby inhibiting enzyme activity or modulating receptor functions. The exact molecular pathways depend on the specific biological target being investigated .
Comparison with Similar Compounds
2-Methylquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
2,4-Dimethylquinazoline: Contains an additional methyl group, altering its chemical behavior and applications.
Uniqueness: 7-Bromo-2-methylquinazoline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
7-bromo-2-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPMAXZVVBVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CC(=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626871 | |
Record name | 7-Bromo-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-87-0 | |
Record name | 7-Bromo-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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